1-Benzoylpyrrolidine

Descripción general

Descripción

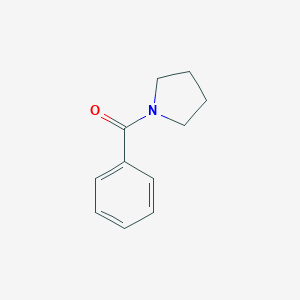

1-Benzoylpyrrolidine, also known as N-benzoylpyrrolidine, is an organic compound with the chemical formula C₁₁H₁₃NO. It consists of a benzoyl group attached to a pyrrolidine ring. This compound is a solid, typically found in the form of white crystals, and is soluble in various organic solvents such as ethanol, dichloromethane, and ether. It has a molecular weight of 175.23 g/mol and is widely used in organic synthesis as a reagent, catalyst, or intermediate .

Mecanismo De Acción

Target of Action

1-Benzoylpyrrolidine is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

It’s known that pyrrolidine alkaloids can interact with various biological targets to exert their effects

Biochemical Pathways

Pyrrolidine alkaloids, in general, have been shown to influence a variety of biochemical pathways due to their broad spectrum of biological activities . More research is needed to identify the specific pathways influenced by this compound.

Pharmacokinetics

It’s known that the compound can be synthesized through the hydroxylation of this compound by aspergillus sp, yielding (S)-1-benzoyl-3-pyrrolidinol

Result of Action

Pyrrolidine alkaloids, in general, have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . More research is needed to understand the specific effects of this compound.

Action Environment

and a commercial lipase This suggests that the compound’s action may be influenced by factors such as temperature and pH, which can affect the activity of these biological agents

Análisis Bioquímico

Biochemical Properties

It is known that 1-Benzoylpyrrolidine can be hydroxylated by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . This suggests that this compound may interact with certain enzymes, such as those involved in hydroxylation reactions .

Cellular Effects

It is known that the compound can be used to prepare optically-active 3-pyrrolidinol and its derivatives . These derivatives are chiral building blocks for pharmaceuticals , suggesting that this compound and its derivatives may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that this compound can be hydroxylated by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . This suggests that this compound may interact with certain enzymes, such as those involved in hydroxylation reactions .

Temporal Effects in Laboratory Settings

It is known that the compound can be used to prepare optically-active 3-pyrrolidinol and its derivatives . These derivatives are chiral building blocks for pharmaceuticals , suggesting that this compound and its derivatives may have significant effects over time in laboratory settings.

Metabolic Pathways

It is known that this compound can be hydroxylated by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . This suggests that this compound may be involved in certain metabolic pathways, such as those involving hydroxylation reactions .

Métodos De Preparación

1-Benzoylpyrrolidine can be synthesized through several methods:

Reaction with Benzoyl Chloride: One common method involves the reaction of benzoyl chloride with pyrrolidine in a suitable solvent.

Microbial Hydroxylation: Another method involves the microbial hydroxylation of this compound using Aspergillus species.

Stereoselective Esterification: The optically active form of this compound can also be obtained through stereoselective esterification using commercial lipases.

Análisis De Reacciones Químicas

1-Benzoylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can participate in substitution reactions, where the benzoyl group or the pyrrolidine ring is modified.

Rh(III)-Catalyzed Coupling: This compound undergoes a unique Rh(III)-catalyzed C-H activation and annulation reaction with propargyl alcohols, producing (4-benzylidene)isochroman-1-one derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

1-Benzoylpyrrolidine is utilized as a reagent and intermediate in organic synthesis. It plays a crucial role in the formation of amide compounds and other complex organic molecules. The compound's ability to act as a chiral building block makes it valuable in the synthesis of pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to benzoyl derivatives | Various benzoyl compounds |

| Reduction | Forms benzyl derivatives | Benzyl alcohols |

| Substitution | Produces various substituted pyrrolidine derivatives | Diverse pyrrolidine analogs |

Biological Applications

Pharmaceutical Development

The optically active derivatives of this compound are explored for their potential in drug development. They have been investigated for their roles as chiral intermediates in synthesizing biologically active molecules, including those with neuropharmacological properties. The compound has shown promise in influencing various biochemical pathways, leading to activities such as antioxidant, anti-inflammatory, and anticancer effects .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicated that certain derivatives inhibited the growth of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its reactivity allows for the development of advanced materials used in electronics and pharmaceuticals.

Comparación Con Compuestos Similares

1-Benzoylpyrrolidine can be compared with other similar compounds, such as:

1-Benzyl-3-pyrrolidinol: This compound is also used as a chiral building block in pharmaceuticals.

Pyrrolidine: A versatile scaffold used in drug discovery.

Pyrrolidin-2-one: Another scaffold used in the synthesis of bioactive compounds.

Actividad Biológica

1-Benzoylpyrrolidine, a derivative of pyrrolidine alkaloids, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₉NO

- Molecular Weight: 175.19 g/mol

- CAS Number: 3389-54-6

This compound is characterized by a pyrrolidine ring substituted with a benzoyl group. This structural feature contributes to its biological activity and potential as a pharmacological agent.

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanisms include:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties: The compound demonstrates antibacterial and antifungal activities, making it a candidate for treating infections.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals and reduces oxidative damage. |

| Anti-inflammatory | Inhibits the release of inflammatory mediators. |

| Antibacterial | Effective against various bacterial strains, including resistant types. |

| Antifungal | Shows activity against common fungal pathogens. |

| Antiparasitic | Potential to inhibit parasitic infections. |

| Neuropharmacological | May influence neurotransmitter systems, offering neuroprotective effects. |

Research Findings

Recent studies have explored the pharmacological potential of this compound through various experimental models:

- In Vitro Studies:

-

In Vivo Studies:

- Animal models showed that treatment with this compound reduced inflammation in induced arthritis models, highlighting its anti-inflammatory properties .

- Neuroprotective effects were observed in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the antimicrobial efficacy of this compound derivatives against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Neuroprotection

In a rodent model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. However, further studies are necessary to fully understand its metabolic pathways and excretion routes. Toxicological assessments have revealed low acute toxicity levels, making it a promising candidate for further development .

Propiedades

IUPAC Name |

phenyl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQDUCBDZPYNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359506 | |

| Record name | 1-BENZOYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-54-6 | |

| Record name | 1-BENZOYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms be used to introduce hydroxyl groups into 1-benzoylpyrrolidine?

A: Yes, research has shown that certain fungal strains can biotransform this compound into its hydroxylated derivatives. Specifically, Cunninghamella verticillata VKPM F-430 has been identified as a potential biocatalyst for this transformation. [, , ]

Q2: What is a recent application of this compound in organic synthesis?

A: this compound can be used as a substrate in Rhodium(III)-catalyzed C-H activation and annulation reactions. A recent study demonstrated its coupling with propargyl alcohols to synthesize (4-benzylidene)isochroman-1-one derivatives. Notably, the reaction utilizing enantiomerically pure propargyl alcohols yielded products with high enantiomeric excess. []

Q3: Are there any methods to produce chiral derivatives of this compound?

A: While not directly addressed in the provided research, one study describes the preparation of optically active 3-pyrrolidinol from 1-benzoylpyrrolidinol using a two-step process: hydroxylation by Aspergillus sp. followed by stereoselective esterification with a commercial lipase. [] This suggests a potential pathway to obtain chiral derivatives of this compound through microbial transformation and enzymatic resolution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.